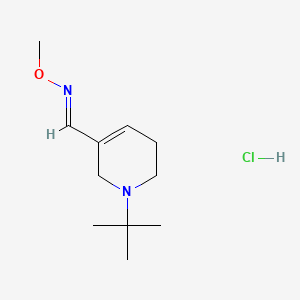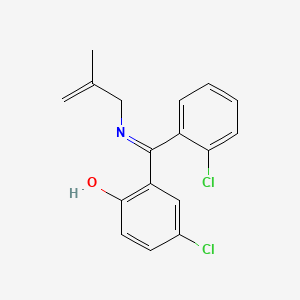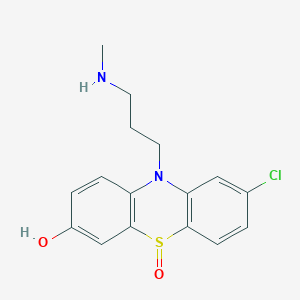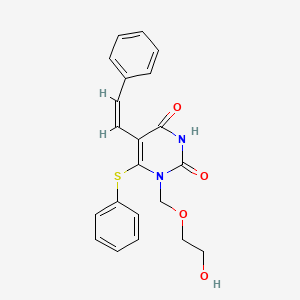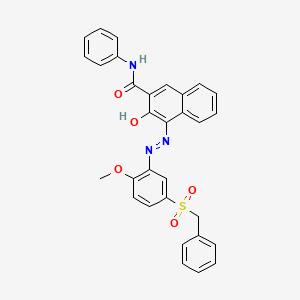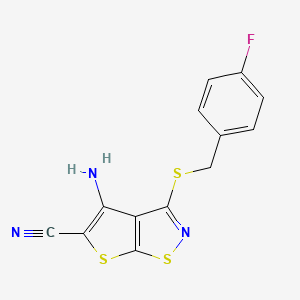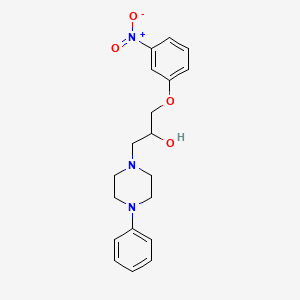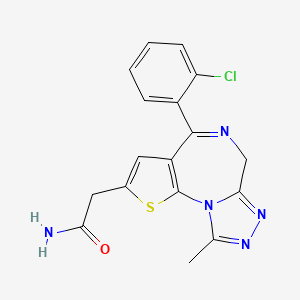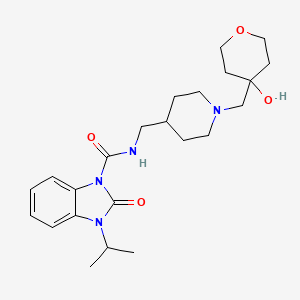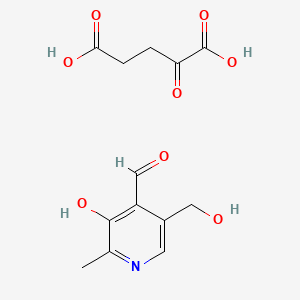
Pyridoxal oxoglurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxal oxoglurate is a compound that combines pyridoxal, a form of vitamin B6, with oxoglurate, an intermediate in the tricarboxylic acid cycle. This compound plays a significant role in various biochemical processes, particularly in amino acid metabolism and neurotransmitter synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridoxal oxoglurate can be synthesized through the reaction of pyridoxal with oxoglurate under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of microbial systems to produce the intermediate compounds, which are then chemically modified to yield the final product. This method is preferred due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridoxal oxoglurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to yield other forms of vitamin B6.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions include various derivatives of pyridoxal and oxoglurate, which have distinct biochemical properties and applications.
Applications De Recherche Scientifique
Pyridoxal oxoglurate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is essential in studying amino acid metabolism and neurotransmitter synthesis.
Medicine: this compound is investigated for its potential therapeutic effects in treating metabolic disorders and neurological conditions.
Industry: It is used in the production of nutritional supplements and as a precursor in the synthesis of other biologically active compounds.
Mécanisme D'action
Pyridoxal oxoglurate exerts its effects through its role as a coenzyme in various enzymatic reactions. It facilitates the transfer of amino groups in transamination reactions, which are crucial for amino acid metabolism. The compound also acts as an electron sink, stabilizing reaction intermediates and enabling the synthesis of neurotransmitters such as serotonin and dopamine.
Comparaison Avec Des Composés Similaires
Alpha-ketoglutarate: An intermediate in the tricarboxylic acid cycle, similar to oxoglurate.
Pyridoxine: Another form of vitamin B6, which can be converted to pyridoxal.
Uniqueness: Pyridoxal oxoglurate is unique due to its combined structure, which allows it to participate in a broader range of biochemical reactions compared to its individual components. This dual functionality makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
40273-30-1 |
|---|---|
Formule moléculaire |
C13H15NO8 |
Poids moléculaire |
313.26 g/mol |
Nom IUPAC |
3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;2-oxopentanedioic acid |
InChI |
InChI=1S/C8H9NO3.C5H6O5/c1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2,4,10,12H,3H2,1H3;1-2H2,(H,7,8)(H,9,10) |
Clé InChI |
MUXYIGOUJRUBPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1O)C=O)CO.C(CC(=O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


